4-(Trifluoromethyl)benzyl sulfamate

Description

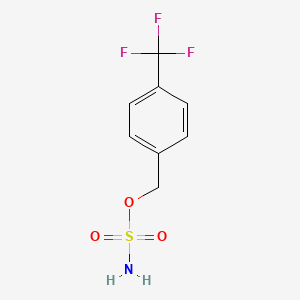

Structure

3D Structure

Properties

Molecular Formula |

C8H8F3NO3S |

|---|---|

Molecular Weight |

255.22 g/mol |

IUPAC Name |

[4-(trifluoromethyl)phenyl]methyl sulfamate |

InChI |

InChI=1S/C8H8F3NO3S/c9-8(10,11)7-3-1-6(2-4-7)5-15-16(12,13)14/h1-4H,5H2,(H2,12,13,14) |

InChI Key |

PAOUVGNLURELSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COS(=O)(=O)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-(Trifluoromethyl)benzyl Sulfamate (B1201201)

The synthesis of 4-(Trifluoromethyl)benzyl sulfamate can be achieved through various chemical strategies. These methods primarily involve either the direct introduction of the sulfamoyl group onto the 4-(trifluoromethyl)benzyl core or the construction of the molecule from precursors already containing the trifluoromethylated benzyl (B1604629) unit.

Direct Sulfamoylation Approaches

Direct sulfamoylation is a common and effective method for the synthesis of sulfamates. This approach typically involves the reaction of an alcohol with a sulfamoylating agent. In the context of this compound, this would entail the reaction of 4-(Trifluoromethyl)benzyl alcohol with a suitable sulfamoyl chloride or a related reactive species. The use of sulfamoyl chlorides is a well-established method for creating the sulfamate linkage. acs.org

Recent advancements have introduced milder and more selective methods for alcohol sulfamoylation. For instance, N-methylimidazole can catalyze the reaction using electron-deficient aryl sulfamates as group transfer reagents, offering good selectivity for primary alcohols like 4-(Trifluoromethyl)benzyl alcohol. organic-chemistry.org Another approach utilizes hexafluoroisopropyl sulfamate, a stable solid that reacts with a wide range of alcohols under mild conditions. organic-chemistry.org

Precursor-Based Synthetic Routes Involving Trifluoromethylated Benzyl Moieties

An alternative to direct sulfamoylation is the use of precursors that already incorporate the 4-(trifluoromethyl)benzyl group. This strategy allows for greater flexibility and can be advantageous when direct sulfamoylation is inefficient or leads to unwanted side reactions.

The primary precursor in this category is 4-(Trifluoromethyl)benzyl alcohol. This commercially available alcohol can be converted to the corresponding sulfamate through various activation and coupling protocols. nist.govfishersci.ptthermofisher.com The reactivity of the hydroxyl group can be enhanced to facilitate the reaction with a sulfamoylating agent. The electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the alcohol, a factor that needs to be considered when choosing the reaction conditions. ebi.ac.uk

Table 1: Synthetic Reactions Involving 4-(Trifluoromethyl)benzyl Alcohol

| Reactant | Reagent(s) | Product | Reaction Type |

| 4-(Trifluoromethyl)benzyl alcohol | Sulfamoyl chloride, Base | This compound | Sulfamoylation |

| 4-(Trifluoromethyl)benzyl alcohol | Thionyl chloride | 4-(Trifluoromethyl)benzyl chloride | Chlorination researchgate.net |

4-(Trifluoromethyl)benzyl halides, such as 4-(Trifluoromethyl)benzyl bromide or chloride, serve as versatile precursors for the synthesis of the target sulfamate. sigmaaldrich.com These halides can undergo nucleophilic substitution reactions with a source of the sulfamate anion. The reaction of 4-(trifluoromethyl)benzyl bromide with a suitable sulfamate salt would yield the desired product. The synthesis of these halides often starts from 4-(trifluoromethyl)benzyl alcohol. acgpubs.org

The synthesis of related trifluoromethylated precursors, such as 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride, has also been reported, highlighting the diverse routes available for accessing key intermediates. google.com

Table 2: Properties of 4-(Trifluoromethyl)benzyl Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 4-(Trifluoromethyl)benzyl alcohol | C8H7F3O | 176.14 | - | - |

| 4-(Trifluoromethyl)benzyl bromide | C8H6BrF3 | 239.03 | 65-69 (at 5 mmHg) sigmaaldrich.com | 29-33 sigmaaldrich.com |

| 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | 208.56 | 188-190 sigmaaldrich.com | - |

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is dictated by the interplay of the trifluoromethylated benzyl group and the sulfamate functionality. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the benzylic position.

The sulfamate group itself can participate in a variety of chemical transformations. It can act as a leaving group in nucleophilic substitution reactions, or the N-H bond can be deprotonated to form a nucleophilic anion. The reactivity of the anion of 4-(trifluoromethyl)benzyl trifluoromethyl sulfone has been studied, providing insights into the nucleophilicity of related species. uni-muenchen.de

The presence of the trifluoromethyl group generally increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key consideration in designing reactions involving this compound. The impact of trifluoromethyl and sulfonyl groups on the biological activity of related aryl-urea derivatives has been investigated, suggesting the importance of these functional groups in molecular interactions. nih.gov

Further research into the specific reactions of this compound would be beneficial to fully elucidate its chemical behavior and potential applications in organic synthesis.

Hydrolytic Stability and Mechanism Investigations

The stability of sulfamate-containing compounds in aqueous environments is crucial for their application, particularly in biological systems. The hydrolysis of benzyl sulfamates is a well-studied process that can proceed through two distinct pH-dependent mechanisms: an associative (SN2(S)) pathway and a dissociative (E1cB) pathway.

Associative (SN2(S)) Mechanisms

In acidic to neutral conditions (approximately pH 2-5), the hydrolysis of benzyl sulfamates typically follows an associative SN2-like mechanism at the sulfur atom (SN2(S)). rsc.org In this pathway, a water molecule acts as a nucleophile, attacking the electrophilic sulfur center. This leads to the formation of a pentacoordinate transition state, followed by the cleavage of the S-O bond and the departure of the benzyl alcohol leaving group. The products of this reaction are the corresponding benzyl alcohol and sulfamic acid. This bimolecular reaction is characterized by a direct displacement at the sulfur atom. rsc.org

The general mechanism is as follows: H₂O + R-O-SO₂-NH₂ → [H₂O···SO₂(NH₂)···O-R]‡ → HOSO₂NH₂ + R-OH

Dissociative (E1cB) Pathways

Under neutral to alkaline conditions (pH ≥ 6-9), the hydrolysis mechanism shifts to a dissociative elimination-conjugate base (E1cB) pathway. researchgate.net This mechanism is initiated by the deprotonation of the sulfamate nitrogen atom by a base (e.g., hydroxide (B78521) ion), forming the conjugate base. This is the rate-determining step. Subsequently, the anionic intermediate undergoes unimolecular expulsion of the benzyloxide leaving group to form a reactive sulfonylamine intermediate (HN=SO₂). This intermediate is then rapidly trapped by water to yield sulfamic acid. researchgate.net

The E1cB mechanism is described by the following steps:

R-O-SO₂-NH₂ + B⁻ ⇌ R-O-SO₂-NH⁻ + BH (fast equilibrium)

R-O-SO₂-NH⁻ → R-O⁻ + [HN=SO₂] (slow, rate-determining)

[HN=SO₂] + H₂O → HOSO₂NH₂ (fast)

For substituted benzyl 4-nitrophenylsulfamates, a Hammett plot of the logarithm of the observed rate constant (log kobs) against the Hammett substituent constant (σ) for the E1cB hydrolysis mechanism shows a positive ρ value. This indicates that electron-withdrawing substituents on the benzyl ring, such as the 4-trifluoromethyl group, stabilize the developing negative charge on the oxygen atom of the leaving benzyloxide group in the transition state, thereby accelerating the rate of hydrolysis under these conditions.

A study on the hydrolysis of a series of substituted benzyl 4-nitrophenylsulfamate esters provided the following kinetic data, which illustrates the effect of the substituent on the rate of hydrolysis via the E1cB mechanism.

| Substituent (X) in X-C₆H₄CH₂- | Hammett Constant (σ) | -log(kₐ / s⁻¹) |

| 4-OCH₃ | -0.27 | 2.33 |

| 4-CH₃ | -0.17 | 2.33 |

| H | 0 | 2.40 |

| 4-Cl | 0.227 | 2.46 |

| 3-Cl | 0.373 | 2.56 |

| 4-CN | 0.66 | 2.73 |

| 4-NO₂ | 0.778 | 2.89 |

Data adapted from Spillane et al., Org. Biomol. Chem., 2011, 9, 523-530.

Based on this data, it can be inferred that this compound, with a Hammett constant (σ) for the 4-CF₃ group of approximately 0.54, would exhibit a hydrolysis rate intermediate between that of the 4-chloro and 4-cyano substituted analogs under E1cB conditions.

Participation in Self-Immolative Chemical Systems

Self-immolative linkers are chemical entities that, upon a specific triggering event, undergo a cascade of intramolecular reactions to release a covalently attached molecule. The sulfamate group has been identified as a functional moiety capable of participating in such systems. acs.orggoogle.com

The underlying principle of a sulfamate-based self-immolative system involves the cleavage of the sulfamate ester, often triggered by an enzymatic or chemical stimulus. This initial cleavage event initiates a series of electronic rearrangements that culminate in the release of a payload molecule. For instance, upon nucleophilic attack (e.g., by a cysteine residue in a protein), the sulfamate can act as a leaving group, which then fragments into sulfur trioxide and a free amine. google.com This property makes sulfamates, including potentially this compound, attractive for the design of prodrugs or diagnostic agents where controlled release of an active molecule is desired. researchgate.netrsc.org The rate of the self-immolative cascade can be tuned by modifying the electronic properties of the leaving group, with electron-withdrawing groups like the 4-trifluoromethyl substituent expected to influence the kinetics of the release. nih.gov

Electrophilic Reactivity in Covalent Ligand-Directed Release Chemistry

Covalent ligand-directed release (CoLDR) is a strategy used to deliver and activate a payload at a specific biological target. This approach utilizes a ligand that directs a reactive group to a specific site on a biomolecule, typically a nucleophilic amino acid residue like cysteine. acs.orggoogle.comnih.gov

Sulfamate acetamides have recently been developed as tunable, low-reactivity electrophiles for CoLDR. acs.orgnih.gov In this context, the sulfamate acts as a self-immolative leaving group. When a ligand directs the sulfamate-containing molecule to a target protein, a cysteine residue can attack an electrophilic center on the linker. This attack displaces the sulfamate, which then undergoes self-immolation to release a payload, such as a fluorescent probe or a drug. researchgate.net

For example, an ibrutinib-based probe containing a sulfamate linker and a 7-amino-4-trifluoromethylcoumarin fluorophore was synthesized. Upon covalent reaction with Bruton's tyrosine kinase (BTK), the coumarin (B35378) was released, leading to a significant increase in fluorescence. researchgate.net This demonstrates the utility of the sulfamate group in CoLDR. Given that the electronic nature of the leaving group can be used to tune the reactivity of such systems, this compound could potentially be incorporated into CoLDR systems. The electron-withdrawing trifluoromethyl group would likely enhance the leaving group ability of the corresponding benzyloxide, thereby modulating the rate of payload release.

Enzyme Inhibition and Molecular Interaction Studies

Inhibition of Carbonic Anhydrase (CA) Isoforms by 4-(Trifluoromethyl)benzyl Sulfamate (B1201201) and Analogs

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play crucial roles in various physiological processes. wikipedia.org The inhibition of specific CA isoforms is a therapeutic strategy for several diseases.

Direct kinetic data, such as inhibition constants (Kᵢ) and IC₅₀ values, for the inhibition of human carbonic anhydrase (hCA) isoforms by 4-(Trifluoromethyl)benzyl sulfamate are not readily found in the reviewed literature. However, studies on analogous compounds offer some insight. For instance, a series of novel benzylsulfamides, which are structurally related to benzyl (B1604629) sulfamates, have demonstrated nanomolar inhibition constants against the cytosolic isoforms hCA I and hCA II. nih.gov This suggests that the benzyl scaffold can be a suitable carrier for the zinc-binding sulfamate group to achieve potent inhibition. The trifluoromethyl substituent on the phenyl ring of this compound would be expected to influence the compound's electronic properties and binding interactions, but without specific data, its precise impact on inhibitory potency against various hCA isoforms remains speculative.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzylsulfamide Analogs

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |

|---|---|---|

| Benzylsulfamide Analog 1 | 28.48 ± 0.01 | 112.01 ± 0.01 |

| Benzylsulfamide Analog 2 | 837.09 ± 0.19 | 268.01 ± 0.22 |

Note: This table presents data for structurally related benzylsulfamides, not this compound, to provide context on the potential inhibitory activity of this class of compounds. The specific analogs are as described in the source literature. nih.gov

Information regarding the interaction of this compound with microbial carbonic anhydrases, such as those from Mammaliicoccus sciuri (MscCA) or Salmonella enterica (StCA1, StCA2), is not available in the public domain. Research on related sulfonamide and sulfamate derivatives has shown that these compounds can inhibit bacterial CAs, highlighting their potential as antimicrobial agents. rcsb.org However, the specific efficacy of this compound against these microbial enzymes has not been reported.

The inhibitory mechanism of sulfamates against carbonic anhydrases is well-established. The sulfamate group (–OSO₂NH₂) acts as a zinc-binding group (ZBG). mdpi.com In its deprotonated form, the sulfamate anion coordinates to the zinc ion (Zn²⁺) located in the active site of the enzyme. drugbank.com This binding displaces or interferes with the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the catalytic hydration of carbon dioxide. wikipedia.org This direct interaction with the catalytic metal ion effectively blocks the enzyme's function. The aryl or benzyl portion of the molecule, such as the 4-(trifluoromethyl)benzyl group, extends into the active site cavity, where it can form additional interactions with amino acid residues, influencing the inhibitor's potency and isoform selectivity. mdpi.com

Steroid Sulfatase (STS) Inhibition Research

Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones and represents a significant target for the treatment of hormone-dependent cancers. nih.govnih.gov

Specific data on the potency and selectivity of this compound as an STS inhibitor are not detailed in the available literature. The development of STS inhibitors has heavily focused on compounds containing a sulfamate ester pharmacophore, as it mimics the endogenous sulfate (B86663) group and can lead to irreversible inhibition. nih.gov Research on other sulfamoylated derivatives has shown that the nature of the aromatic ring system and its substituents significantly impacts inhibitory activity. nih.gov For example, fluorinated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamates have been developed as potent STS inhibitors. nih.gov While this highlights the potential of fluorinated aromatic rings in STS inhibition, direct evidence for this compound is lacking.

Urease Enzyme Inhibition Investigations

The sulfamate moiety is a key pharmacophore in the inhibition of various enzymes, including urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a critical virulence factor for several pathogenic bacteria, such as Helicobacter pylori.

A study dedicated to the discovery of sulfamate derivatives as urease inhibitors has demonstrated their significant potential. nih.gov A series of synthesized sulfamates showed remarkable inhibitory effects, with one lead compound exhibiting an IC₅₀ value of 0.062 µM. This potency was approximately 360 times greater than that of the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.31 µM). nih.gov

Kinetic studies of the most potent sulfamate derivative identified a competitive mode of inhibition. nih.gov Computational modeling suggested that these inhibitors form crucial binding interactions with key amino acid residues in the enzyme's active site, including ARG439, HIS492, HIS519, and ALA636. nih.gov

Similarly, another study on sulfonate and sulfamate derivatives bearing an imidazo[2,1-b]thiazole (B1210989) scaffold also reported potent urease inhibitory activity. researchgate.net The most active compound from this series, a sulfamate derivative with an n-propyl group, showed an IC₅₀ value of 2.94 µM, which was about eight times more potent than thiourea. researchgate.net These findings collectively suggest that the sulfamate group is a highly effective functional group for the design of potent urease inhibitors. Given these results, this compound is a plausible candidate for urease inhibition.

Table 2: Urease Inhibition by Sulfamate Derivatives

| Compound Class | Lead Compound IC₅₀ (µM) | Inhibition Mode | Key Interacting Residues | Source |

|---|---|---|---|---|

| Sulfamate Derivatives | 0.062 | Competitive | ARG439, HIS492, HIS519, ALA636 | nih.gov |

| Imidazothiazole Sulfamates | 2.94 | Not specified | Not specified | researchgate.net |

Bruton's Tyrosine Kinase (BTK) Modulation and Inhibitory Mechanisms

Bruton's Tyrosine Kinase (BTK) is a non-receptor kinase crucial for B-cell development, differentiation, and signaling. nih.gov It has become a significant therapeutic target for B-cell malignancies and autoimmune disorders. nih.govnih.gov The established BTK inhibitor ibrutinib (B1684441) functions by forming an irreversible covalent bond with a cysteine residue (Cys481) in the enzyme's active site. researchgate.net

Research into novel BTK inhibitors has explored the use of a sulfamate group as a reactive moiety. Ibrutinib analogues incorporating an α-sulfamate acetamide (B32628) have been synthesized and evaluated. researchgate.net These sulfamate-containing compounds were found to be potent BTK inhibitors, with alkyl sulfamate derivatives exhibiting IC₅₀ values around 10 nM, comparable to ibrutinib itself. researchgate.net In contrast, a phenyl sulfamate derivative was about ten times less potent, with an IC₅₀ of 100 nM, indicating that the nature of the group attached to the sulfamate is critical for activity. researchgate.net

The mechanism involves the sulfamate acting as a warhead that reacts with the thiol group of Cys481. This interaction highlights the potential of the sulfamate group to function as a covalent modifier of this key cysteine residue, leading to potent and potentially irreversible inhibition of BTK.

Table 3: BTK Inhibition by Ibrutinib-based Sulfamate Derivatives

| Compound Type | IC₅₀ (nM) | Target Residue | Source |

|---|---|---|---|

| Alkyl Sulfamate Acetamide of Ibrutinib | ~10 | Cys481 | researchgate.net |

| Phenyl Sulfamate Acetamide of Ibrutinib | 100 | Cys481 | researchgate.net |

Exploration of Other Enzyme Targets and Biological Pathways

Voltage-gated potassium (KCNQ or Kv) channels are critical regulators of neuronal excitability, and their modulation represents a therapeutic strategy for neurological disorders. While direct data on this compound is lacking, related trifluoromethylated compounds have been studied as Kv channel modulators. For instance, the structure of the Kv7 positive modulator BMS-204352 (Flindokalner) features a trifluoromethyl group, which is a key component of its activity. This compound acts as a pan-activator of Kv7.2–Kv7.5 channels. researchgate.net The trifluoromethyl group often enhances metabolic stability and can influence the electronic properties of a molecule, which are crucial for its interaction with the voltage-sensor domain of these channels. researchgate.net

The sulfamate moiety is present in several compounds investigated for anticancer activity. nih.gov The mechanisms of action are diverse and involve the inhibition of specific enzymes crucial for cancer cell proliferation and survival. One of the primary targets for sulfamate-based anticancer agents is steroid sulfatase (STS), an enzyme that plays a role in hormone-dependent cancers. nih.gov Other identified targets include carbonic anhydrases (CAs), microtubules, and enzymes in the ubiquitin-proteasome system like the NEDD8-activating enzyme and SUMO-activating enzyme (SAE). nih.gov For example, some thiazole-based compounds have been shown to induce apoptosis in cancer cells, and molecular modeling suggests they interact with tubulin, disrupting microtubule dynamics in a manner similar to colchicine. researchgate.net Vincristine is another well-known anticancer agent that functions by binding to tubulin and inhibiting microtubule formation, leading to apoptosis. wikipedia.org The sulfonamide group, structurally related to the sulfamate, has also been recognized as an important pharmacophore in anticancer drug design, with some derivatives known to interact with DNA. nih.gov

The sulfamate group can act as a "self-immolative" electrophile, making it reactive towards nucleophilic residues like cysteine. nih.gov Studies on α-sulfamate acetamides have shown that they can covalently react with cysteine residues in proteins. nih.gov This reaction proceeds via a nucleophilic attack from the cysteine thiol group onto the electrophilic center of the sulfamate. nih.govyoutube.com This reactivity positions sulfamate-containing compounds as potential covalent inhibitors for enzymes that have a cysteine in their active site. This is the basis for their inhibitory activity against BTK, as discussed in section 3.5, where they target Cys481. researchgate.net This inherent reactivity towards thiols suggests that this compound could potentially interact with various thiol-containing biomolecules, including enzymes and peptides like glutathione, which could have broad biological implications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the 4-(Trifluoromethyl)benzyl Moiety on Biological Activity and Selectivity

The 4-(trifluoromethyl)benzyl group is a privileged substituent in medicinal chemistry, frequently employed to enhance the biological activity and selectivity of enzyme inhibitors. Its influence stems from a combination of steric bulk and strong electron-withdrawing properties conferred by the trifluoromethyl (CF3) group.

The trifluoromethyl group is highly lipophilic, which can enhance the binding of an inhibitor to hydrophobic pockets within an enzyme's active site. This increased affinity often translates to greater potency. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, the presence of a trifluoromethyl group on the benzyl (B1604629) ring was found to be critical for potent inhibition. nih.gov

Furthermore, the steric bulk of the CF3 group can dictate the orientation of the inhibitor within the active site, leading to improved selectivity for the target enzyme over other structurally related enzymes. Studies on inhibitors of hepatitis C virus NS5B polymerase have shown that benzyl groups, including those with trifluoromethyl substitutions, play a key role in achieving potent and selective inhibition. nih.gov The specific placement of the trifluoromethyl group at the para position is often crucial, as it can direct the benzyl moiety into a specific sub-pocket of the enzyme, maximizing favorable interactions.

The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the entire molecule, affecting its reactivity and binding interactions. This was observed in studies of nitrobenzyl carbamates, where electron-donating or -withdrawing substituents on the benzyl ring significantly impacted the rate of fragmentation, a key step in their mechanism of action.

Table 1: Influence of the 4-(Trifluoromethyl)benzyl Moiety on Inhibitor Potency

| Enzyme Target | Inhibitor Class | Effect of 4-CF3-benzyl Group | Reference |

| USP1/UAF1 | N-benzyl-2-phenylpyrimidin-4-amines | Essential for nanomolar inhibitory potency | nih.gov |

| HIV-1 Protease | Hydroxyethylamine-based inhibitors | Substitution pattern on the phenyl ring significantly affects binding affinity | nih.gov |

| Bacterial Collagenase | N-4-nitrobenzylsulfonylglycine hydroxamates | The 4-nitrobenzyl moiety acts as an efficient anchoring group | nih.gov |

Impact of Sulfamate (B1201201) Functionality on Enzyme Binding and Inhibitory Potency

The sulfamate group (–O–SO2NH2) is a key pharmacophore, particularly in the design of inhibitors for metalloenzymes. Its ability to coordinate with the active site metal ion, typically zinc, is a primary driver of its potent inhibitory activity.

In enzymes such as carbonic anhydrases (CAs) and steroid sulfatase (STS), the sulfamate moiety mimics the substrate and binds to the catalytic zinc ion. researchgate.netnih.gov This interaction is crucial for high-affinity binding and effective inhibition. The nitrogen atom of the sulfamate group can directly coordinate with the zinc ion, anchoring the inhibitor in the active site. nih.gov

Table 2: Potency of Sulfamate-Containing Enzyme Inhibitors

| Enzyme Target | Inhibitor Type | IC50 / Ki | Reference |

| Steroid Sulfatase | Tetrahydroisoquinoline-N-substituted sulfamates | 3.9 - 16.6 nM | nih.gov |

| Carbonic Anhydrase II | Pyrazole-based benzene (B151609) sulfonamides | Submicromolar | researchgate.net |

| HIV-1 Protease | (R)-(hydroxyethylamino)sulfonamides | 0.033 nM (Ki) | nih.gov |

Rational Design Principles for Modulating Enzyme Inhibition Profiles

The rational design of enzyme inhibitors incorporating the 4-(trifluoromethyl)benzyl sulfamate scaffold leverages the distinct properties of each moiety to achieve high potency and selectivity. The core principle is to use the sulfamate group as an anchor to bind to a key feature of the active site, such as a metal ion, while the 4-(trifluoromethyl)benzyl group explores and interacts with adjacent hydrophobic pockets.

Medicinal chemists can systematically modify the structure to optimize interactions with the target enzyme. For example, the length and flexibility of the linker connecting the benzyl and sulfamate groups can be varied to achieve optimal positioning within the active site.

Furthermore, the substitution pattern on the benzyl ring can be altered to fine-tune binding affinity and selectivity. While the 4-trifluoromethyl group is often optimal, other substituents can be explored to probe the specific topology of the active site. This approach has been successfully used in the development of inhibitors for a wide range of enzymes, including proteases and carbonic anhydrases. nih.govunifi.it

Molecular modeling and computational studies are invaluable tools in this rational design process. They allow for the visualization of the inhibitor within the enzyme's active site, guiding the design of new analogs with improved binding characteristics.

Contributions of Substituent Effects on Reactivity and Molecular Recognition

The electronic and steric effects of the substituents on the this compound scaffold are critical determinants of its reactivity and molecular recognition.

Sterically, the trifluoromethyl group imposes significant constraints on the conformation of the molecule. This can be advantageous, as it can pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty upon binding to the enzyme. This can lead to a significant increase in binding affinity.

Computational Insights into this compound

Computational and theoretical chemistry provide powerful tools to understand the molecular interactions and reactivity of therapeutic agents. For this compound, a compound of interest in drug design, these methods offer critical insights into its mechanism of action at an atomic level. This article details the application of molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations to elucidate its behavior as an enzyme inhibitor.

Future Directions in Academic Research of 4 Trifluoromethyl Benzyl Sulfamate

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of sulfamates has traditionally relied on reagents like sulfamoyl chloride, which is unstable and can pose handling challenges. acs.org Future research should focus on developing more efficient, scalable, and sustainable methods for the synthesis of 4-(trifluoromethyl)benzyl sulfamate (B1201201).

Key areas for investigation include:

Catalytic Approaches: Exploring catalyst-controlled, site-selective sulfamoylation could provide high yields and selectivity, particularly for complex molecular architectures. organic-chemistry.org N-methylimidazole has been shown to catalyze alcohol sulfamoylation using electron-deficient aryl sulfamates as transfer reagents under mild conditions. organic-chemistry.org

Stable Reagents: The use of bench-stable solid reagents, such as hexafluoroisopropyl sulfamate (HFIPS), presents a significant improvement over traditional methods. HFIPS reacts readily with a wide range of alcohols under mild conditions, with hexafluoroisopropanol being the only byproduct, simplifying purification. acs.orgorganic-chemistry.org

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry: SuFEx chemistry has emerged as a powerful tool for creating sulfur(VI) functional groups. chemrxiv.org A novel strategy utilizing a sulfur(IV) fluoride exchange reagent, N-methylimidazolium sulfinyl fluoride hexafluorophosphate (B91526) (MISF), allows for the sequential addition of alcohols and amines, expanding the scope of SuFEx to access challenging substituted sulfamate esters. rsc.org This approach offers a robust and versatile platform for synthesizing libraries of sulfamate derivatives, including 4-(trifluoromethyl)benzyl sulfamate.

The table below compares traditional and emerging synthetic strategies applicable to this compound.

| Synthetic Strategy | Key Reagent(s) | Advantages | Disadvantages | Relevant Findings |

| Traditional Method | Sulfamoyl Chloride | Well-established | Unstable reagent, harsh conditions | Often used for synthesis of sulfamates and sulfamides from alcohols and amines. acs.orgresearchgate.net |

| Stable Transfer Reagent | Hexafluoroisopropyl Sulfamate (HFIPS) | Bench-stable solid, mild conditions, simple workup | Newer method, may require optimization | Reacts with various alcohols and amines; sole byproduct is hexafluoroisopropanol. acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Catalytic Transfer | Aryl Sulfamates, N-methylimidazole | Mild conditions, potential for selectivity | Requires a catalytic system | Provides intrinsic selectivity for primary over secondary alcohols. organic-chemistry.org |

| SuFEx Chemistry | Fluorosulfates, MISF | High functional group tolerance, modular | Newer methodology | Expands the scope of accessible sulfamate structures through sulfur(IV) and sulfur(VI) intermediates. chemrxiv.orgrsc.org |

Advanced Mechanistic Studies of Enzyme Inhibition and Covalent Binding

Many sulfamate-containing compounds function as enzyme inhibitors, but the precise mechanisms are often complex and not fully understood. scilit.com Future research should employ advanced biochemical and biophysical techniques to elucidate the interaction between this compound and its potential biological targets.

Key research questions include:

Reversible vs. Irreversible Inhibition: Determining whether the compound acts as a reversible competitive inhibitor, as seen with some sulfamates targeting carbonic anhydrases nih.gov, or as an irreversible, mechanism-based inhibitor, like those targeting steroid sulfatase (STS).

Covalent Modification: Investigating the potential for the sulfamate moiety to act as a "warhead" for covalent modification of amino acid residues. Recent studies have shown that sulfamate acetamides can act as tunable electrophiles for targeted covalent inhibitors, reacting with cysteine residues. acs.org Future studies could explore if this compound or its derivatives can form covalent bonds with other nucleophilic residues like lysine (B10760008) or tyrosine, a field of growing interest. nih.gov

Kinetics of Inhibition: Detailed kinetic studies are needed to understand the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive) and to determine key parameters like Kᵢ and kᵢₙₐ꜀ₜ. nih.gov The hydrolysis of benzyl (B1604629) sulfamate esters has been shown to proceed via an E1cB mechanism in neutral to alkaline solutions, which could be relevant to its mechanism of action as an inhibitor. researchgate.net

Substrate-Assisted Inhibition: For enzymes that utilize an adenylate intermediate, such as ubiquitin-activating enzymes, the potential for substrate-assisted inhibition should be explored. In this mechanism, an adenosine (B11128) sulfamate analogue forms an adduct with the substrate (e.g., ubiquitin), which then binds tightly to the enzyme's active site. nih.gov

The following table summarizes potential inhibition mechanisms for investigation.

| Inhibition Mechanism | Description | Key Amino Acid Residues | Example from Sulfamate Class |

| Competitive Reversible Inhibition | Inhibitor binds to the active site, preventing substrate binding. | Active site residues | Primary sulfamates targeting the zinc-coordinating active site of Carbonic Anhydrase. nih.gov |

| Mechanism-Based Irreversible Inhibition | Inhibitor is processed by the enzyme, generating a reactive species that covalently modifies the enzyme. | Catalytic residues | Aryl sulfamates inhibiting Steroid Sulfatase (STS) via a sulfonylamine intermediate. nih.govnih.gov |

| Targeted Covalent Inhibition | An electrophilic "warhead" on the inhibitor forms a covalent bond with a nucleophilic residue. | Cysteine, Lysine, Tyrosine | Sulfamate acetamides acting as tunable electrophiles to target Cysteine. acs.org |

| Substrate-Assisted Inhibition | Inhibitor forms a stable adduct with the enzyme's substrate, which then inhibits the enzyme. | Active site residues | Adenosine sulfamate analogues inhibiting NEDD8-activating enzyme (NAE). nih.gov |

Exploration of New Biological Targets and Pathways

The biological activity of this compound is likely dictated by the interplay between the sulfamate head and the trifluoromethylbenzyl tail. While the sulfamate group is a well-known inhibitor of steroid sulfatase (STS) and carbonic anhydrases (CAs) nih.govnih.gov, the trifluoromethylphenyl moiety is found in inhibitors of a diverse range of other targets. Future research should cast a wide net to identify novel biological targets.

Potential targets and pathways for investigation include:

Cancer-Related Enzymes: Beyond STS and CAs, other enzymes implicated in cancer are potential targets. These include protein kinases, deubiquitinases (DUBs) like USP1/UAF1 acs.org, and enzymes in the SUMOylation pathway, such as the SUMO-activating enzyme (SAE). nih.gov

Neurological Targets: The inhibition of prostate-specific membrane antigen (PSMA) in the nervous system by certain inhibitors has shown preclinical efficacy in models of neuropathic pain and neurodegenerative diseases. acs.org While sulfamide-based PSMA inhibitors have shown lower potency than their phosphorus-based counterparts, the unique structure of this compound warrants investigation. acs.org

Infectious Disease Targets: Sulfamate derivatives have been reported to have antibacterial activity against Gram-positive bacteria. nih.gov Furthermore, natural product sulfamates have shown selective antimicrobial activity. nih.gov The potential of this compound as an antibacterial or antifungal agent should be explored.

Herbicidal Targets: The trifluoromethylphenyl group is a common feature in herbicides. For example, inhibitors of phytoene (B131915) desaturase (PDS), a key enzyme in carotenoid biosynthesis, often contain this moiety. nih.gov

The table below lists potential molecular targets for sulfamate-containing compounds, which could be explored for this compound.

| Target Class | Specific Enzyme(s) | Therapeutic Area | Supporting Rationale |

| Sulfatases | Steroid Sulfatase (STS) | Oncology (Hormone-dependent cancers) | The sulfamate group is a classic pharmacophore for irreversible STS inhibition. nih.govnih.govnih.gov |

| Hydrolases | Carbonic Anhydrases (CAs) | Glaucoma, Oncology | The primary sulfamate group can coordinate to the active site zinc ion. nih.govnih.govnih.gov |

| Ubiquitin Pathway | USP1/UAF1, NEDD8-activating enzyme (NAE), SAE | Oncology, Inflammatory Disease | Small molecule inhibitors of these pathways have shown therapeutic promise. nih.govnih.govacs.org |

| Peptidases | Prostate-Specific Membrane Antigen (PSMA) | Oncology, Neurological Disorders | Sulfamide-based compounds are known to interact with the bimetallic active site. acs.org |

| Plant Enzymes | Phytoene Desaturase (PDS) | Agrochemicals | The trifluoromethylphenyl moiety is present in known PDS inhibitors. nih.gov |

Integration with Advanced Chemical Biology Techniques for Molecular Probe Development

To definitively identify the cellular targets and pathways modulated by this compound, its conversion into a chemical probe is essential. Future research should focus on integrating functionalities that enable advanced chemical biology workflows like activity-based protein profiling (ABPP) and photoaffinity labeling. chemscene.com

Strategies for probe development include:

Photoaffinity Labeling: The trifluoromethylphenyl group can be synthetically modified to a trifluoromethylphenyl diazirine (TPD). The TPD group is a photo-activated crosslinker that, upon UV irradiation, forms a reactive carbene that covalently binds to nearby interacting proteins. nih.gov

Click Chemistry Integration: To facilitate the identification of labeled proteins, a bio-orthogonal handle, such as an alkyne or azide, can be installed onto the this compound scaffold. nih.gov This allows for the "clicking" of a reporter tag (e.g., biotin (B1667282) for pulldown or a fluorophore for imaging) onto the probe-protein complex after cell lysis.

Ligand-Directed Release: The sulfamate moiety itself can be engineered into a self-immolative linker. For example, α-acetamido sulfamates can release a payload (like a fluorescent dye) upon covalent reaction with a cysteine residue on a target protein, providing a direct readout of target engagement. acs.org

The following table outlines how this compound could be modified for use in chemical biology.

| Technique | Required Modification | Purpose | Example Application |

| Photoaffinity Labeling | Conversion of -CF₃ to a trifluoromethyl-diazirine group. | Covalently crosslink the molecule to its direct binding partners upon UV exposure. | Identify novel protein targets in a complex cell lysate. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Incorporation of a bio-orthogonal handle (e.g., alkyne). | Enables downstream detection and identification of labeled proteins via click chemistry. | Quantify target engagement and selectivity across the proteome. acs.org |

| Covalent Ligand-Directed Release | Modification of the sulfamate to an α-acetamido sulfamate attached to a payload. | Release a fluorescent or toxic payload upon specific binding to a target protein. | Develop diagnostic probes or targeted pro-drugs. acs.org |

| Bioconjugation | Covalent attachment to biomolecules (e.g., on paper fibers for diagnostics). | Immobilize the molecule or its target enzyme for use in sensing devices. | Development of paper-based microfluidic sensors. nih.govfrontiersin.org |

Refinement of Computational Models for Predictive Design of Sulfamate-Based Agents

Computational chemistry and machine learning are indispensable tools for modern drug discovery. youtube.com Future research should leverage and refine these models to accelerate the development of next-generation agents based on the this compound scaffold.

Key areas for computational research include:

Structure-Based Virtual Screening: Using the crystal structure of potential target enzymes, virtual screening can identify analogues of this compound with improved binding affinity and selectivity. nih.gov

Quantum Mechanics (QM) Modeling: For understanding inhibitor binding at a deep level, QM cluster models can be used. These models can reveal the electronic factors that govern the interaction energy between the inhibitor and the enzyme's active site, explaining differences in potency among related compounds. acs.org

Predictive Machine Learning Models: By training machine learning algorithms on datasets of known sulfamate inhibitors and their activities, it may be possible to predict the biological activity of novel analogues. dovepress.com These models can help prioritize which compounds to synthesize and test, saving time and resources. youtube.com

Pharmacokinetic Modeling: Computational models can predict ADME (absorption, distribution, metabolism, excretion) properties. This is crucial for designing compounds with favorable drug-like properties, moving beyond initial potency to create viable therapeutic candidates. youtube.com

The table below details computational approaches that could be applied to this compound.

| Computational Method | Objective | Required Input | Expected Output |

| Molecular Docking / Virtual Screening | Predict binding pose and affinity; identify new hits. | 3D structure of target protein; library of compounds. | Ranked list of potential inhibitors with predicted binding energies. nih.gov |

| Quantum Mechanics (QM) Calculations | Elucidate the electronic nature of the enzyme-inhibitor interaction. | High-resolution crystal structure of the enzyme-inhibitor complex. | Detailed interaction energies and understanding of binding determinants. acs.org |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the inhibitor in the binding pocket. | 3D structure of the enzyme-inhibitor complex. | Information on binding stability, conformational changes, and water networks. |

| Machine Learning (ML) / QSAR | Predict biological activity or properties of new analogues. | A dataset of compounds with known activity/property data. | A predictive model to guide the design of new compounds with desired characteristics. youtube.comdovepress.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.